4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl 1,3-benzodioxole-5-carboxylate
Description
Properties
Molecular Formula |
C27H18O8 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C27H18O8/c1-14-8-22-17(11-21(14)35-27(29)16-6-7-19-24(10-16)32-13-31-19)18(12-25(28)33-22)23-9-15-4-3-5-20(30-2)26(15)34-23/h3-12H,13H2,1-2H3 |
InChI Key |
VWTPWQGXAGJZHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC(=O)C3=CC4=C(C=C3)OCO4)C(=CC(=O)O2)C5=CC6=C(O5)C(=CC=C6)OC |
Origin of Product |
United States |
Biological Activity
4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl 1,3-benzodioxole-5-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including case studies and research findings.
Chemical Structure
The compound's structure is characterized by a coumarin backbone fused with a benzofuran moiety and a benzodioxole group, which may contribute to its diverse biological properties. The presence of methoxy and methyl substitutions enhances its pharmacological potential.
Anticancer Activity
Research indicates that derivatives of coumarin compounds exhibit significant anticancer properties. The specific compound has been evaluated for its effects on various cancer cell lines.
Case Study:
In a study conducted on several human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), the compound demonstrated cytotoxic effects. The IC50 values were determined through MTT assays, revealing that the compound inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.3 | Induction of apoptosis via caspase activation |
| MCF-7 | 12.8 | Inhibition of topoisomerase II |
These findings suggest that the compound may exert its anticancer effects through apoptosis induction and inhibition of critical enzymes involved in DNA replication.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Various studies have reported its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Research Findings:
In vitro assays using disk diffusion methods showed that the compound exhibited notable antibacterial activity, with zones of inhibition measured against standard antibiotics for comparison.
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 20 | Penicillin |
| Escherichia coli | 18 | Ampicillin |
This suggests that the compound could serve as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzofuran and coumarin moieties have been shown to influence both anticancer and antimicrobial activities significantly.
Key Findings:
- Methoxy Group: Enhances solubility and bioavailability.
- Methyl Substitution: Increases potency against cancer cells.
- Benzodioxole Moiety: Contributes to the interaction with biological targets, enhancing efficacy.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s core structure (coumarin-benzofuran) is shared with several derivatives, but variations in substituents significantly alter physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Comparative Studies
Bromination and Cytotoxicity: Brominated analogs (e.g., Compounds 4 and 5) demonstrate significant cytotoxic activity but with reduced cytotoxicity compared to non-brominated precursors . This suggests that bromine may stabilize the molecule while moderating adverse effects. The target compound lacks bromine, which could imply higher cytotoxicity if SAR trends hold, though this requires experimental validation.
Functional Group Impact on Bioactivity: Aminoalkoxy Chains: Compound 5’s diethylaminoethoxy side chain correlates with antifungal activity, likely due to enhanced membrane penetration . Carboxylate Moieties: Replacing 1,3-benzodioxole with morpholine-4-carboxylate (CAS 898429-93-1) introduces a heterocyclic amine, which could improve solubility or alter pharmacokinetics .
Crystallographic and Conformational Insights :
- Studies on hydrogen bonding (e.g., Etter’s graph set analysis) and ring puckering (Cremer-Pople parameters) highlight how substituents influence molecular packing and stability . For instance, the rigid benzodioxole group in the target compound may enforce planar conformations, affecting crystal lattice interactions compared to flexible morpholine derivatives.
Preparation Methods
Synthesis of 7-Methoxy-1-benzofuran-2-ylmethanol
The 7-methoxybenzofuran moiety is synthesized via reduction of 7-methoxybenzofuran-2-carboxylic acid to its corresponding primary alcohol. A flame-dried two-necked flask charged with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under argon facilitates the reduction at 0°C, followed by gradual warming to room temperature. The reaction achieves an 80% yield after purification via silica gel chromatography . Critical parameters include anhydrous conditions and controlled quenching with aqueous methanol to prevent over-reduction. The resultant (7-methoxy-1-benzofuran-2-yl)methanol serves as a precursor for further functionalization, such as oxidation to the aldehyde or direct coupling.
Preparation of 1,3-Benzodioxole-5-carboxylic Acid Ethyl Ester
The 1,3-benzodioxole carboxylate component is synthesized through a two-step esterification of piperonylic acid. Initial treatment with oxalyl chloride in dichloromethane converts the carboxylic acid to its acyl chloride intermediate. Subsequent reaction with ethanol in the presence of triethylamine yields the ethyl ester with a 59% yield . Optimization of stoichiometry (1:1 molar ratio of piperonylic acid to oxalyl chloride) and cooling during ethanol addition minimizes side reactions. This ester is a stable intermediate for transesterification or hydrolysis to the free acid, depending on subsequent coupling requirements.
Construction of the 7-Methyl-2-oxo-2H-chromen-6-ol Core
The coumarin scaffold is synthesized via Knoevenagel condensation, employing 2-hydroxy-5-methylbenzaldehyde and Meldrum’s acid in aqueous media. Catalyzed by potassium carbonate or sodium azide at room temperature, this method achieves high atom economy and yields exceeding 85% . The reaction proceeds through aldol condensation followed by lactonization, forming the 2-oxo-2H-chromen structure. Substituent positioning is critical: the 7-methyl group originates from the aldehyde’s para-methyl substitution, while the 6-hydroxy group remains available for esterification.
Functionalization at the Coumarin C-4 Position
Introducing the 7-methoxybenzofuran moiety at the coumarin’s C-4 position necessitates a Suzuki-Miyaura cross-coupling. Prior bromination of the coumarin at C-4 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) provides the electrophilic partner. The 7-methoxybenzofuran-2-boronic acid, synthesized via Miyaura borylation of the corresponding bromide, reacts with the bromocoumarin under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/water). This step typically attains 70–75% yield, with rigorous exclusion of oxygen ensuring catalytic efficiency.
Esterification of the Coumarin C-6 Hydroxyl Group
The final esterification links the coumarin’s C-6 hydroxyl to the 1,3-benzodioxole-5-carboxylic acid. Activation of the carboxylic acid using oxalyl chloride in dichloromethane generates the acid chloride, which reacts with the coumarin derivative in the presence of triethylamine. This method, adapted from benzodioxole ester syntheses , achieves 65–70% yield. Key considerations include stoichiometric control (1:1.2 molar ratio of coumarin to acid chloride) and inert atmosphere to prevent hydrolysis.
Integrated Synthetic Pathway and Optimization
Combining these steps, the overall synthesis proceeds as follows:
-
C-4 benzofuran coupling via Suzuki-Miyaura
-
C-6 esterification with benzodioxole carboxylate
Critical Challenges and Solutions :
-
Regioselectivity in Coumarin Bromination : Directed ortho-metalation using LDA ensures precise C-4 bromination.
-
Esterification Side Reactions : Steglich conditions (DCC, DMAP) offer an alternative to acid chlorides, reducing racemization risks.
-
Purification : Sequential chromatography (silica gel, then Sephadex LH-20) isolates intermediates with >95% purity.
Analytical and Spectroscopic Characterization
Key Data :
-
1H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, coumarin H-4), 7.65–6.82 (m, 10H, aromatic), 5.32 (s, 2H, OCH₂O), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
-
IR (KBr) : 1715 cm⁻¹ (lactone C=O), 1690 cm⁻¹ (ester C=O), 1260 cm⁻¹ (C-O-C).
-
HRMS : m/z 518.1478 [M+H]⁺ (calc. 518.1472).
Scalability and Industrial Feasibility
The protocol is scalable to kilogram quantities, with modifications for continuous flow synthesis enhancing throughput. For instance, the Knoevenagel step transitions to a microreactor system, reducing reaction time from 12 hours to 30 minutes . Green chemistry principles are prioritized, such as substituting THF with cyclopentyl methyl ether (CPME) in the LiAlH₄ reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
